4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide
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Overview
Description
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It features a tert-butyl group attached to the benzene ring and a nitrophenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide can be achieved through a multi-step process. One common method involves the following steps:
Nitration: The starting material, 2-methylbenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-methyl-3-nitrobenzene.
Amidation: The nitro compound is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide can participate in electrophilic aromatic substitution reactions, where the tert-butyl group can direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Reduction: 4-tert-butyl-N-(2-methyl-3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can serve as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.
4-tert-butyl-N-(3-methyl-2-nitrophenyl)benzamide: Similar structure but with the methyl and nitro groups swapped.
Uniqueness
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide is unique due to the specific positioning of the tert-butyl, methyl, and nitro groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-15(6-5-7-16(12)20(22)23)19-17(21)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKKJNVOUBMOID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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